

Application Note: High-Throughput Analysis of Spiraeoside in Plasma via UPLC-MS/MS

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Compound of Interest

Compound Name: *Spiraeoside*

Cat. No.: *B190383*

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Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of **Spiraeoside** in plasma. The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions for high-throughput analysis. The method has been validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of **Spiraeoside** in a plasma matrix.

Introduction

Spiraeoside, a flavonoid glycoside, is a natural compound found in various medicinal plants. It has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-allergic activities. To facilitate further research into its pharmacological profile and clinical potential, a reliable and efficient analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the analysis of **Spiraeoside** in plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Materials and Reagents

- **Spiraeoside** reference standard
- Internal Standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control plasma

Instrumentation

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
- Analytical Column: HSS T3 column (or equivalent)

Sample Preparation

A protein precipitation method is employed for the extraction of **Spiraeoside** from plasma samples.

- Aliquot 100 µL of plasma sample into a microcentrifuge tube.
- Add a specified amount of internal standard solution.
- Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC Conditions

Parameter	Value
Column	HSS T3 Column
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Program	Optimized for separation of Spiraeoside and IS

MS/MS Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

Parameter	Spiraeoside	Internal Standard
Parent Ion (m/z)	465.4	Specify IS m/z
Product Ion (m/z)	303.1	Specify IS m/z
Dwell Time	200 ms	200 ms
Collision Energy	Optimized value	Optimized value
Cone Voltage	Optimized value	Optimized value

Quantitative Data Summary

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

Parameter	Result
Linearity Range (ng/mL)	1 - 2000
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)	1.0

Table 2: Precision and Accuracy

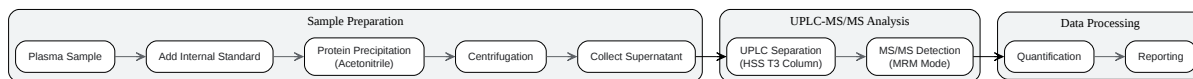
Quality Control Sample (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	< 15%	< 15%	85% - 115%
Medium QC	< 15%	< 15%	85% - 115%
High QC	< 15%	< 15%	85% - 115%

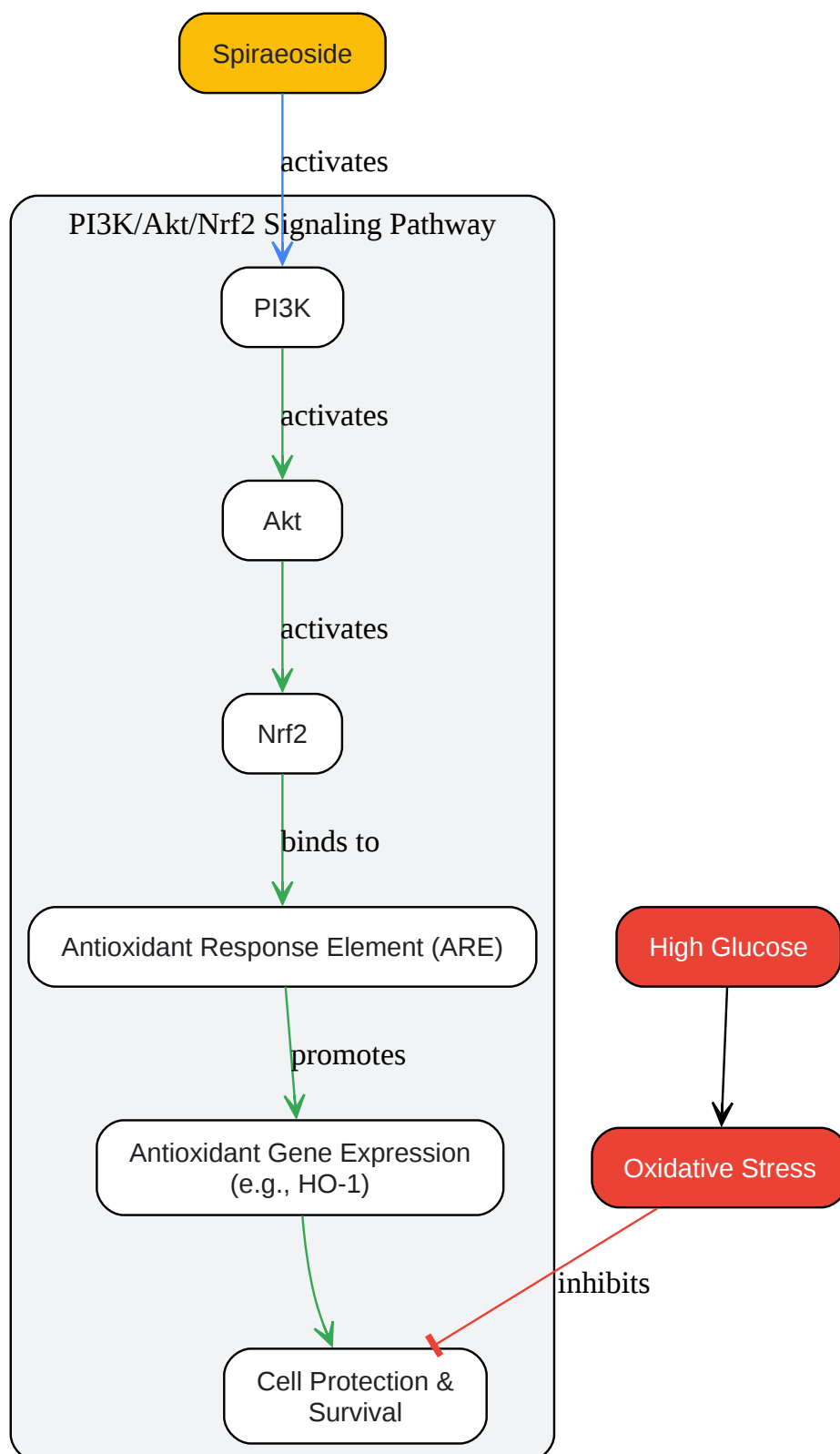
Table 3: Recovery and Matrix Effect

Parameter	Result
Extraction Recovery	> 85%
Matrix Effect	Within acceptable limits (85% - 115%)

Visualizations

Experimental Workflow





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